4.71-Fold Enhancement in Photoluminescence Lifetime via Ancillary Ligand Coordination
A direct head-to-head comparison within the same study demonstrates that substituting the water molecule in the coordination sphere of [Sm(tfaa)₃H₂O] (where tfaa = trifluoroacetylacetone) with bidentate nitrogen ligands leads to a dramatic, quantifiable increase in the excited state luminescence lifetime. Specifically, replacement with 1,10-phenanthroline (phen) or 2,2′-bipyridine (bpy) yields a 4.71-fold increase in lifetime, while substitution with 2,2′-bipyrimidine (bpm) results in a 3.26-fold increase [1]. This effect is attributed to the elimination of O–H vibrational quenching and improved ligand-to-metal energy transfer.
| Evidence Dimension | Luminescence lifetime |
|---|---|
| Target Compound Data | [Sm(tfaa)₃(phen)] and [Sm(tfaa)₃(bpy)]: lifetime increased by 4.71-fold; [Sm(tfaa)₃]₂(bpm): lifetime increased by 3.26-fold |
| Comparator Or Baseline | [Sm(tfaa)₃H₂O] (baseline complex with water ligand) |
| Quantified Difference | 4.71× and 3.26× increase in lifetime |
| Conditions | Chloroform solution, room temperature |
Why This Matters
This quantifiable lifetime enhancement directly translates to higher electroluminescence efficiency in OLED devices, making Sm(TFA)₃-derived complexes with phen/bpy ligands demonstrably superior to the hydrated precursor for optoelectronic applications.
- [1] Ilmi, R., et al. (2017). Synthesis and photoluminescence properties of pink luminescent heteroleptic Sm(III) complexes; the role of DMSO in transforming the inner coordination sphere and on photophysical properties. Sparkle/RM1 calculation. Polyhedron, 127, 191-202. View Source
